molecular formula C7H11NO3 B7966959 Methyl 5-Oxopyrrolidine-3-acetate

Methyl 5-Oxopyrrolidine-3-acetate

Cat. No.: B7966959
M. Wt: 157.17 g/mol
InChI Key: KCRPSYVMIGBSJY-UHFFFAOYSA-N
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Description

Methyl 5-Oxopyrrolidine-3-acetate is an organic compound with the molecular formula C(7)H({11})NO(_3). It is a derivative of pyrrolidine, featuring a methyl ester group and a ketone functional group. This compound is often used as a building block in organic synthesis due to its versatile reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-Oxopyrrolidine-3-acetate can be synthesized through various methods. One common approach involves the reaction of 3-pyrrolidinone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Oxopyrrolidine-3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-Oxopyrrolidine-3-acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 5-Oxopyrrolidine-3-acetate involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways .

Comparison with Similar Compounds

  • Methyl 4-Oxopyrrolidine-3-acetate
  • Ethyl 5-Oxopyrrolidine-3-acetate
  • Methyl 5-Oxopyrrolidine-2-acetate

Comparison: Methyl 5-Oxopyrrolidine-3-acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

methyl 2-(5-oxopyrrolidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)3-5-2-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRPSYVMIGBSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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